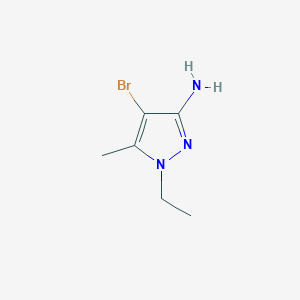

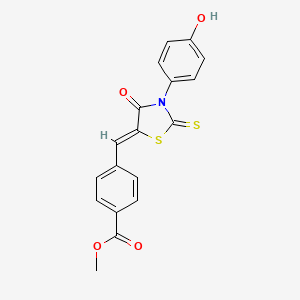

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

There are various methods to synthesize pyrazole derivatives. For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary. For example, 1, 3-diazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

Synthesis of Heterocyclic Compounds

"4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine" is utilized in the synthesis of diverse heterocyclic compounds due to its reactivity and the ability to undergo various chemical transformations. Gomaa and Ali (2020) highlighted its value as a building block for synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, among others. The unique reactivity of derivatives like DCNP offers mild reaction conditions for generating versatile cynomethylene dyes and other heterocyclic compounds from a wide range of precursors, including amines and malononitriles (Gomaa & Ali, 2020).

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives, including those synthesized from "4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine," exhibit a wide spectrum of biological activities. Sharma et al. (2021) provided an extensive review on the synthetic approaches and medical significances of methyl-substituted pyrazoles, highlighting their potent medicinal scaffolds with applications in various therapeutic areas (Sharma et al., 2021).

Catalysis and Organic Synthesis

The compound is also relevant in the field of catalysis and organic synthesis. Kantam et al. (2013) reviewed recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions, where amines like "4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine" could serve as substrates or ligands in developing efficient catalytic processes (Kantam et al., 2013).

Anticancer Research

Further extending its utility, pyrazoline derivatives are explored for their anticancer properties. Ray et al. (2022) discussed synthetic strategies of pyrazoline derivatives for developing new anticancer agents, underscoring the biological activity research of pyrazoline derivatives in pharmaceutical chemistry (Ray et al., 2022).

作用機序

Target of Action

Similar compounds such as imidazole derivatives have been reported to have a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some pyrazole derivatives have been shown to inhibit oxidative phosphorylation and energy-dependent calcium uptake .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (20407) and density (1838 g/cm3), may influence its bioavailability .

Result of Action

Similar compounds have been shown to have various biological activities, such as anti-inflammatory and antitumor effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine. For instance, the compound’s stability may be affected by temperature and light conditions. Furthermore, its efficacy may be influenced by the pH and ionic strength of its environment .

特性

IUPAC Name |

4-bromo-1-ethyl-5-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYQZSWGAVVGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)N)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Ethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2800934.png)

![2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2800936.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2800937.png)

![4-methoxy-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2800944.png)

![2-((2-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2800949.png)

![1,3-dimethyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800950.png)

![2-Bromo-N-[(1-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2800951.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2800952.png)

![N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2800955.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2800956.png)